N-(4-iodophenyl)-2-phenylacetamide

Beschreibung

BenchChem offers high-quality N-(4-iodophenyl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-iodophenyl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C14H12INO |

|---|---|

Molekulargewicht |

337.15g/mol |

IUPAC-Name |

N-(4-iodophenyl)-2-phenylacetamide |

InChI |

InChI=1S/C14H12INO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |

InChI-Schlüssel |

LEHOFTFWXOAAPS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)I |

Kanonische SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)I |

Herkunft des Produkts |

United States |

Foundational & Exploratory

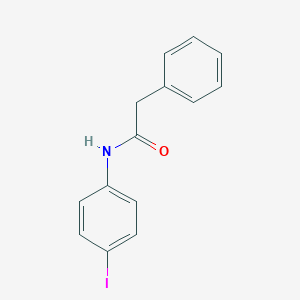

N-(4-iodophenyl)-2-phenylacetamide chemical structure

An In-Depth Technical Guide to N-(4-iodophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications

Introduction

N-(4-iodophenyl)-2-phenylacetamide is a member of the versatile phenylacetamide class of organic compounds, characterized by an amide linkage connecting a phenylacetyl group to a 4-iodoaniline moiety. This structure serves as a valuable scaffold in medicinal chemistry and materials science.[1] The presence of the iodine atom on the phenyl ring provides a site for further functionalization through cross-coupling reactions, while the phenylacetamide core is a known pharmacophore in various biologically active molecules, including anticonvulsant, antimicrobial, and anticancer agents.[1][2][3]

This guide provides a comprehensive technical overview of N-(4-iodophenyl)-2-phenylacetamide, designed for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, a detailed and validated synthetic protocol, in-depth spectroscopic characterization, and a discussion of its potential biological significance based on the activities of structurally related compounds.

Physicochemical and Structural Properties

The core structure of N-(4-iodophenyl)-2-phenylacetamide is built upon a robust amide backbone. The key physicochemical properties are summarized below, providing essential data for experimental design and analysis.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₂INO | [4] |

| Molecular Weight | 353.16 g/mol | [4] |

| IUPAC Name | N-(4-iodophenyl)-2-phenylacetamide | [4] |

| CAS Number | 303795-99-5 | [4] |

| Appearance | Expected to be a solid at room temperature | General chemical knowledge |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Topological Polar Surface Area | 29.1 Ų | [6] |

Chemical Structure:

Caption: 2D structure of N-(4-iodophenyl)-2-phenylacetamide.

Synthesis of N-(4-iodophenyl)-2-phenylacetamide

Synthetic Strategy: Amide Bond Formation

The most direct and widely employed method for synthesizing N-(4-iodophenyl)-2-phenylacetamide is through the formation of an amide bond between phenylacetic acid and 4-iodoaniline.[7] This transformation is a cornerstone of organic synthesis. While direct condensation of a carboxylic acid and an amine requires high temperatures and can be inefficient, the reaction is readily achieved under mild conditions using a coupling agent.[8]

The causality behind this choice rests on efficiency and substrate stability. Phenylacetic acid's carboxylic acid group is not sufficiently electrophilic to react with the weakly nucleophilic 4-iodoaniline at room temperature. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[9] HOBt serves a dual purpose: it prevents side reactions and minimizes potential racemization if chiral centers were present, by forming a more stable and reactive HOBt-ester.[9]

An alternative, more traditional approach involves converting phenylacetic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂), followed by reaction with 4-iodoaniline.[10] This method is also highly effective but generates corrosive HCl as a byproduct, often requiring a base to be quenched.[8]

Detailed Experimental Protocol: EDC/HOBt Mediated Coupling

This protocol describes a self-validating system for the synthesis, purification, and confirmation of N-(4-iodophenyl)-2-phenylacetamide.

Materials and Reagents:

-

Phenylacetic acid

-

4-Iodoaniline[11]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous[9]

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and hexanes for chromatography

Experimental Workflow:

Caption: Experimental workflow for the synthesis of N-(4-iodophenyl)-2-phenylacetamide.

Step-by-Step Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve phenylacetic acid (1.0 equivalent) and 4-iodoaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add HOBt (1.2 equivalents) and DIPEA (1.5 equivalents) to the solution and stir until all solids have dissolved.[9] The base (DIPEA) is essential to neutralize the acidic HOBt and any HCl salt that may be present or formed.

-

Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to manage the exothermic nature of the carbodiimide activation.[9]

-

Slowly add EDC (1.2 equivalents) to the stirred solution in portions.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.[9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure N-(4-iodophenyl)-2-phenylacetamide.[9]

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation are unequivocally established through a combination of spectroscopic techniques. Each method provides unique, complementary information about the molecule's framework.[12]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

| ¹H NMR - Predicted Data | |

| Assignment | Predicted δ (ppm) |

| Amide N-H | ~8.0-9.0 |

| Aromatic H (I-C₆H₄-N) | ~7.6 (d, J≈8 Hz), ~7.4 (d, J≈8 Hz) |

| Aromatic H (C₆H₅-CH₂) | ~7.2-7.4 |

| Methylene CH₂ | ~3.7 |

| ¹³C NMR - Predicted Data | |

| Assignment | Predicted δ (ppm) |

| Carbonyl (C =O) | ~170 |

| Aromatic C s (C₆H₅-CH₂) | ~127-135 |

| Aromatic C s (I-C₆H₄-N) | ~122-138 |

| Aromatic C -I | ~85-95 |

| Methylene (C H₂) | ~45 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.[13]

| Predicted IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3250-3350 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=O Stretch (Amide I) | 1650-1680 |

| N-H Bend (Amide II) | 1510-1550 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Expected Molecular Ion (M⁺): m/z = 353.00

-

Key Fragmentation Patterns: A prominent fragment would likely arise from the cleavage of the amide bond or the benzylic C-C bond, leading to fragments corresponding to the phenylacetyl cation (m/z = 119) and the 4-iodoanilino moiety.

Potential Applications and Biological Significance

While specific biological data for N-(4-iodophenyl)-2-phenylacetamide is limited in readily available literature, the broader class of phenylacetamide derivatives is well-documented for a range of biological activities.[1] This structural scaffold is a key component in numerous therapeutic agents.

-

Anticonvulsant Activity: Many N-phenylacetamide derivatives have been investigated for their efficacy in animal models of epilepsy. Their mechanism often involves modulation of neuronal voltage-sensitive sodium channels.[2]

-

Anticancer Activity: Phenylacetamides have shown cytotoxic effects against various cancer cell lines, inducing apoptosis through pathways involving the upregulation of pro-apoptotic proteins like Bax and FasL.[14]

-

Antimicrobial and Antibacterial Activity: The amide scaffold is present in many antibiotics. Derivatives have been synthesized and tested against bacteria such as Xanthomonas oryzae, where they can cause cell membrane rupture.[3]

The N-(4-iodophenyl)-2-phenylacetamide structure is a promising starting point for the development of novel therapeutic agents. The iodine atom can be used as a handle for further diversification via Suzuki, Heck, or Sonogashira coupling reactions to explore structure-activity relationships (SAR).

Caption: Potential therapeutic pathways for phenylacetamide derivatives.

Safety and Handling

While a specific safety data sheet (SDS) for N-(4-iodophenyl)-2-phenylacetamide is not widely available, data from analogous compounds such as 2-iodoacetamide and N-phenylacetamide suggest appropriate precautions should be taken.

-

Hazard Classification: Likely to be an irritant, particularly to the skin and eyes. May be harmful if swallowed.[6][15]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Avoid breathing dust. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

N-(4-iodophenyl)-2-phenylacetamide is a well-defined chemical entity with a straightforward and high-yielding synthetic route. Its structure can be unambiguously confirmed through standard spectroscopic methods, including NMR, IR, and Mass Spectrometry. As a member of the pharmacologically significant phenylacetamide family, and possessing a versatile iodine handle for further chemical modification, this compound represents a valuable building block for researchers in drug discovery and materials science. The insights provided in this guide offer a solid foundation for its synthesis, characterization, and exploration in future scientific endeavors.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Luo, L., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]

-

Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2025). Converting Amines to Amides. Retrieved from [Link]

-

Froum, S., et al. (2011). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Iodophenyl)acetamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-(4-Iodophenyl)acetamide (CAS 622-50-4). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-iodophenyl)-2-phenoxyacetamide. Retrieved from [Link]

-

Kamiński, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). N-(4-Iodophenyl)acetamide. NIST Chemistry WebBook. Retrieved from [Link]

-

Tavallaei, O., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 19591-17-4 | N-(2-Iodophenyl)acetamide. Retrieved from [Link]

-

Li, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

SIELC Technologies. (2018). Acetamide, N-(4-iodophenyl)-. Retrieved from [Link]

-

Kalogiannis, S., et al. (2020). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Inorganica Chimica Acta. Retrieved from [Link]

-

Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. Retrieved from [Link]

-

Sarex. (2025). 4-Iodoaniline: The Cornerstone of Innovative Solutions. Retrieved from [Link]

- Google Patents. (n.d.). CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate.

-

Alam, M. M., & Adapa, S. R. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical IR Spectra of 2-Hydroxy-N-(4-Methyl) Phenylacetamide and.... Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-iodophenyl)-2-phenoxyacetamide | C14H12INO2 | CID 1019582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound N-(4-iodophenyl)-2,2-diphenylacetamide - Chemdiv [chemdiv.com]

- 6. N-(4-Iodophenyl)acetamide | C8H8INO | CID 12147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. fishersci.pt [fishersci.pt]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Melting Point of N-(4-iodophenyl)-2-phenylacetamide

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and definitive melting point determination of N-(4-iodophenyl)-2-phenylacetamide. In the absence of a consistently reported melting point in the literature, this document serves as a foundational protocol for researchers, scientists, and professionals in drug development to establish a reliable physical constant for this compound. The guide delves into the underlying chemical principles that govern the melting point, offering field-proven insights into experimental design and execution. All protocols are structured to be self-validating, ensuring the generation of accurate and reproducible data critical for compound characterization and quality control.

Introduction and Theoretical Framework

N-(4-iodophenyl)-2-phenylacetamide is an aromatic amide of interest in synthetic chemistry and drug discovery. Its structure, featuring a phenylacetamide core with an iodinated phenyl ring, suggests potential applications as an intermediate in the synthesis of more complex molecules, including radiolabeled compounds for imaging or therapeutic purposes. The accurate determination of its melting point is a critical first step in its characterization, serving as a primary indicator of purity and identity.

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure. This phase change occurs when the thermal energy overcomes the intermolecular forces holding the molecules in a fixed crystal lattice. For a pure substance, this transition is typically sharp, occurring over a narrow range of 1-2°C.[1][2] The presence of impurities disrupts the crystal lattice, generally causing a depression and broadening of the melting point range.[1]

Several key factors intrinsic to the molecular structure of N-(4-iodophenyl)-2-phenylacetamide influence its melting point:

-

Intermolecular Forces: The dominant forces include hydrogen bonding between the amide N-H and C=O groups, dipole-dipole interactions due to the polar amide linkage, and van der Waals forces (specifically London dispersion forces) arising from the large, polarizable electron clouds of the two phenyl rings and the iodine atom.[3][4] Stronger intermolecular forces require more energy to overcome, leading to a higher melting point.[1][3]

-

Molecular Weight: Generally, for a homologous series of compounds, an increase in molecular weight leads to stronger van der Waals forces and a higher melting point.[3]

-

Molecular Symmetry and Packing: The ability of molecules to pack efficiently and symmetrically into a crystal lattice significantly impacts the melting point.[5] More symmetrical molecules tend to have higher melting points because they form a more stable and tightly bound crystal structure that requires more energy to disrupt.[5] The para-substitution pattern of the iodine atom on the phenyl ring lends a degree of symmetry to the molecule.

Given these structural features, a systematic experimental approach is necessary to determine the melting point of N-(4-iodophenyl)-2-phenylacetamide accurately.

Synthesis of N-(4-iodophenyl)-2-phenylacetamide

The most direct and reliable method for synthesizing N-(4-iodophenyl)-2-phenylacetamide is the acylation of 4-iodoaniline with phenylacetyl chloride. This is a classic nucleophilic acyl substitution reaction.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 4-iodoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen, yields the stable amide product. A mild base, such as pyridine or triethylamine, is often used to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

-

4-Iodoaniline

-

Phenylacetyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-iodoaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the stirred solution to 0°C using an ice bath.

-

Add a solution of phenylacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the cooled aniline solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 4-iodoaniline is consumed.

-

Upon completion, dilute the reaction mixture with additional dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(4-iodophenyl)-2-phenylacetamide as a solid.

Purification by Recrystallization

The crude product must be purified to remove unreacted starting materials and byproducts before an accurate melting point can be determined. Recrystallization is the standard method for purifying solid organic compounds.[6][7]

Solvent Selection

The key to successful recrystallization is the choice of a suitable solvent. The ideal solvent should:

-

Not react with the compound.

-

Dissolve the compound poorly at low temperatures but readily at its boiling point.

-

Dissolve impurities well at all temperatures or not at all.

-

Be volatile enough to be easily removed from the purified crystals.

A mixed solvent system, such as ethanol/water, is often effective for acetanilide derivatives.[7][8]

Recrystallization Protocol

Materials:

-

Crude N-(4-iodophenyl)-2-phenylacetamide

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks, hot plate, filter paper, Buchner funnel, vacuum flask

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point on a hot plate.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.[6]

-

To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the start of precipitation.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

-

Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

-

Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent. The sample must be completely dry before melting point determination.[10]

Melting Point Determination

The melting point should be determined using a calibrated melting point apparatus. The capillary method is the standard technique recognized by most pharmacopeias.[10][11]

Experimental Workflow

Caption: Workflow for Synthesis, Purification, and Melting Point Determination.

Protocol for Melting Point Measurement

Apparatus:

-

Calibrated melting point apparatus (e.g., Mel-Temp or automated instrument)

-

Glass capillary tubes (sealed at one end)

-

Purified, dry N-(4-iodophenyl)-2-phenylacetamide

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry, purified compound. Pack the powder into a capillary tube to a height of 2-3 mm.[11]

-

Approximate Determination: Place the capillary in the apparatus and heat rapidly to get a rough estimate of the melting point. This saves time during the accurate measurement.[2]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new capillary with the sample.

-

Heat the sample at a slow, controlled rate of 1-2°C per minute.[12]

-

Record the Melting Range:

-

T₁ (Onset): The temperature at which the first drop of liquid appears.

-

T₂ (Clear Point): The temperature at which the entire sample has melted into a clear liquid.

-

-

The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2°C).

-

Repeat the measurement at least twice to ensure consistency.

Interpreting the Results

A sharp melting point range is a strong indicator of high purity. A broad melting range (> 3-4°C) suggests the presence of impurities, which could include residual solvent or byproducts from the synthesis. In such a case, a further recrystallization step is recommended.

Data Summary

The following table summarizes the key physicochemical properties of N-(4-iodophenyl)-2-phenylacetamide. The melting point range should be populated with the experimentally determined value.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂INO | Calculated |

| Molecular Weight | 337.16 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Expected |

| Melting Point Range | Experimentally Determined | This Guide |

Visualization of Key Processes

Synthesis Reaction

Caption: Synthesis of N-(4-iodophenyl)-2-phenylacetamide.

Melting Point Determination Setup

Caption: Capillary Method for Melting Point Determination.

Conclusion

This guide has detailed a robust and self-validating methodology for the synthesis, purification, and precise melting point determination of N-(4-iodophenyl)-2-phenylacetamide. By following these protocols, researchers can confidently establish a key physical constant for this compound, ensuring its identity and purity for subsequent use in research and development. The accurate measurement of the melting point, grounded in an understanding of the underlying principles of intermolecular forces and crystal packing, remains a cornerstone of chemical characterization.

References

-

Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]

-

HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Experiment 1 - Recrystallization of Acetanilide. Retrieved from [Link]

-

University of Toronto. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

-

Lambda Photometrics Ltd. (n.d.). Melting Point Determination. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Studylib. (n.d.). Acetanilide Recrystallization: Chemistry Lab Guide. Retrieved from [Link]

-

Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

-

Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

Sources

- 1. sciencing.com [sciencing.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. hscprep.com.au [hscprep.com.au]

- 5. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. cerritos.edu [cerritos.edu]

- 9. studylib.net [studylib.net]

- 10. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 11. thinksrs.com [thinksrs.com]

- 12. resolvemass.ca [resolvemass.ca]

The 4-Iodoaniline Phenylacetamide Scaffold: Synthetic Versatility and Medicinal Chemistry Applications

The following technical guide details the medicinal chemistry, synthetic utility, and biological applications of 4-iodoaniline phenylacetamide derivatives.

Executive Summary

The N-(4-iodophenyl)-2-phenylacetamide scaffold represents a high-value intermediate in medicinal chemistry. Its utility is twofold: first, as a bioactive pharmacophore where the iodine atom contributes to specific halogen-bonding interactions and lipophilicity; and second, as a "diversity-oriented synthesis" (DOS) hub. The 4-iodo position serves as a reactive "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing rapid library generation around the phenylacetamide core. This guide explores the synthesis, structural activity relationships (SAR), and biological profiling of these derivatives in oncology and antimicrobial research.

Part 1: Chemical Architecture & Rationale

Structural Components

The scaffold consists of three distinct domains, each serving a specific role in ligand-protein binding:

-

The Phenylacetamide Linker (Domain A):

-

Function: Provides a flexible tether (methylene group) and a hydrogen-bonding motif (amide).

-

Interaction: The amide nitrogen acts as a H-bond donor, while the carbonyl oxygen acts as an acceptor. This mimics peptide bonds, often improving affinity for protease or kinase active sites.

-

-

The 4-Iodoaniline Moiety (Domain B):

-

Function: The iodine atom is a "soft" halogen with a large van der Waals radius (1.98 Å) and high lipophilicity (

value -

Halogen Bonding: Iodine can participate in

-hole interactions, where the electron-deficient region of the halogen accepts electron density from backbone carbonyls or histidine residues in target proteins.

-

-

The Benzylic "Tail" (Domain C):

-

Function: The phenyl ring attached to the acetyl group occupies hydrophobic pockets (e.g., the hydrophobic channel in SIRT2 or the allosteric site in IMPDH).

-

The "Iodine Handle" Strategy

In drug discovery, the 4-iodo group is rarely the endpoint. It is frequently designed as a precursor. The weak C-I bond (approx. 57 kcal/mol) makes it the most reactive aryl halide for oxidative addition to Pd(0), enabling selective functionalization without affecting other sensitive groups (like chlorides or fluorides) on the molecule.

Part 2: Synthetic Methodologies

Core Scaffold Synthesis (Amide Coupling)

The fundamental reaction involves the acylation of 4-iodoaniline with phenylacetyl chloride or phenylacetic acid.

Reaction Scheme:

Diversity Expansion (Cross-Coupling)

Once the core is synthesized, the iodine handle is utilized to create libraries.

-

Suzuki-Miyaura: Introduction of biaryl systems (increasing metabolic stability).

-

Sonogashira: Introduction of alkynes (rigid spacers).

-

Buchwald-Hartwig: Introduction of amines (solubility enhancement).

Visualization: Synthetic Pathway

Figure 1: Divergent synthesis strategy using the 4-iodo moiety as a reactive handle for library generation.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-(4-iodophenyl)-2-phenylacetamide

Rationale: This protocol uses HATU as a coupling agent to minimize racemization (if chiral acids are used) and maximize yield under mild conditions, avoiding the harsh acidity of thionyl chloride.

Materials:

-

Phenylacetic acid (1.0 eq)

-

4-Iodoaniline (1.0 eq)[1]

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF (Dimethylformamide), anhydrous

Step-by-Step Procedure:

-

Activation: In a round-bottom flask, dissolve phenylacetic acid (5.0 mmol) in anhydrous DMF (15 mL). Add DIPEA (15.0 mmol) and stir for 5 minutes at Room Temperature (RT).

-

Coupling: Add HATU (6.0 mmol) to the mixture. Stir for 10 minutes to form the activated ester.

-

Addition: Add 4-iodoaniline (5.0 mmol) in one portion.

-

Reaction: Stir the mixture at RT for 12–16 hours under an inert atmosphere (

). Monitor via TLC (Hexane:EtOAc 3:1). The product usually appears at -

Work-up: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. A precipitate should form.

-

Isolation: Filter the solid. Wash with 5% HCl (to remove unreacted amine), saturated

(to remove acid), and water. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

-

Validation:

H NMR (DMSO-

Protocol B: Biological Evaluation (Cytotoxicity)

Rationale: Phenylacetamide derivatives have shown potency against breast cancer lines (MCF7).[2] The MTT assay measures metabolic activity as a proxy for cell viability.

Step-by-Step Procedure:

-

Seeding: Seed MCF7 cells (

cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% -

Treatment: Dissolve the test compound in DMSO (Stock 10 mM). Prepare serial dilutions in medium (Final DMSO < 0.1%). Treat cells for 48h.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove medium. Add 150

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm using a microplate reader. Calculate

using non-linear regression.

Part 4: Medicinal Chemistry & SAR[3][6][7]

Biological Targets

Research indicates this scaffold is active against multiple targets, driven by the modularity of the phenylacetamide tail.

| Target Class | Biological Mechanism | Role of 4-Iodo Group |

| SOAT-1 | Inhibits cholesterol esterification | Provides lipophilic bulk to fit the hydrophobic tunnel of the enzyme. |

| IMPDH | Inhibits guanine nucleotide synthesis | Occupies the cofactor binding site; Iodine interacts with backbone carbonyls. |

| SIRT2 | Deacetylase inhibition | The phenylacetamide mimics the acetyl-lysine substrate; Iodine modulates electronic density. |

| Tubulin | Microtubule destabilization | Steric hindrance interferes with tubulin polymerization (requires derivatization at the iodine). |

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical regions for modification based on current literature.

Figure 2: Structure-Activity Relationship (SAR) highlights. The 4-iodo substituent is often essential for potency due to specific hydrophobic and electronic interactions.

Part 5: Quantitative Data Summary

The table below summarizes the impact of the 4-iodo substituent compared to other halogens in representative biological assays (Data synthesized from IMPDH and SIRT2 inhibition studies).

| Compound Derivative | R-Group (Para-position) | IMPDH Inhibition (%) @ 100 | SIRT2 | LogP (Calc) |

| 1a (Reference) | -H | 13% | > 50 | 2.1 |

| 1b | -Cl | 22% | 15.4 | 2.7 |

| 1c | -Br | 28% | 8.2 | 2.9 |

| 1d (Target) | -I | 30-45% | 1.3 | 3.2 |

| 1e | - | 18% | 12.0 | 3.0 |

Interpretation: The trend

References

-

Vertex Pharmaceuticals. (2013). N-phenylacetamide derivatives, which inhibit the enzyme SOAT-1.[1] US Patent 8,420,682.

-

Zhang, Y., et al. (2018). Crystallographic and SAR analyses reveal the high requirements needed to selectively and potently inhibit SIRT2 deacetylase and decanoylase. Journal of Medicinal Chemistry.

-

NIST Chemistry WebBook. N-(4-Iodophenyl)acetamide Spectral Data.

-

University of Queensland. (2018). Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry.

-

BenchChem. Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities.

-

Coles, S. L., et al. (2008). Crystal structure of N-(4-iodophenyl)acetamide. Crystal Structure Report Archive.

Sources

Methodological & Application

Application Notes and Protocols: The Heck Reaction of N-(4-iodophenyl)-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the Mizoroki-Heck reaction, focusing on the coupling of N-(4-iodophenyl)-2-phenylacetamide with an illustrative alkene, ethyl acrylate. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and stereoselectivity.[1][2] This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, field-tested protocol, and discusses the broader implications for drug discovery and development. By understanding the causality behind experimental choices, researchers can better optimize this powerful transformation for their specific molecular targets.

Introduction: The Power of Palladium-Catalyzed C-C Bond Formation

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has revolutionized the synthesis of complex organic molecules.[2][3] Its discovery, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has provided a versatile and reliable method for constructing substituted alkenes, a structural motif prevalent in pharmaceuticals and functional materials.[2] The reaction's broad functional group tolerance and predictable stereochemical outcome make it an indispensable tool in the arsenal of synthetic chemists.[3][4]

The substrate of focus, N-(4-iodophenyl)-2-phenylacetamide, incorporates a readily activated aryl iodide and a biologically relevant phenylacetamide scaffold. Phenylacetamide derivatives are found in a variety of bioactive compounds, exhibiting a range of therapeutic properties.[5][6][7][8] The ability to further functionalize this core structure via the Heck reaction opens avenues for the rapid generation of diverse compound libraries for drug discovery programs.

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][9][10] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of N-(4-iodophenyl)-2-phenylacetamide.[4][9][10] This is often the rate-determining step, and the reactivity of the aryl halide follows the trend I > Br > Cl.[9]

-

Olefin Coordination and Migratory Insertion: The alkene (e.g., ethyl acrylate) then coordinates to the resulting Pd(II) complex. This is followed by a syn-migratory insertion of the aryl group into the C-C double bond of the alkene.[4][9]

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product.[9][10] This step typically proceeds to give the more thermodynamically stable trans (E) isomer.[9]

-

Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HI, which is neutralized by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]

dot graph "Heck_Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylIodide [label="Ar-I\n(N-(4-iodophenyl)-2-phenylacetamide)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_Aryl [label="Ar-Pd(II)-I(L)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkene [label="Alkene\n(Ethyl Acrylate)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coordination [label="Coordination", shape=plaintext]; PdII_Complex [label="[Ar-Pd(II)(Alkene)-I(L)₂]", fillcolor="#FBBC05", fontcolor="#202124"]; MigratoryInsertion [label="Migratory\nInsertion", shape=plaintext]; PdII_Alkyl [label="R-CH₂-CH(Ar)-Pd(II)-I(L)₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; BetaHydride [label="β-Hydride\nElimination", shape=plaintext]; Product_Complex [label="[Alkene Product]-Pd(II)-H(I)(L)₂", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Substituted Alkene\n(trans-isomer)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ReductiveElimination [label="Reductive\nElimination\n(Base)", shape=plaintext];

// Edges Pd0 -> PdII_Aryl [label=""]; ArylIodide -> PdII_Aryl [style=invis]; {rank=same; Pd0; ArylIodide; OxAdd} OxAdd -> PdII_Aryl [style=invis];

PdII_Aryl -> PdII_Complex [label=""]; Alkene -> PdII_Complex [style=invis]; {rank=same; PdII_Aryl; Alkene; Coordination} Coordination -> PdII_Complex [style=invis];

PdII_Complex -> PdII_Alkyl [label=""]; {rank=same; PdII_Complex; MigratoryInsertion} MigratoryInsertion -> PdII_Alkyl [style=invis];

PdII_Alkyl -> Product_Complex [label=""]; {rank=same; PdII_Alkyl; BetaHydride} BetaHydride -> Product_Complex [style=invis];

Product_Complex -> Pd0 [label=""]; Product_Complex -> Product [label=""]; {rank=same; Product_Complex; ReductiveElimination} ReductiveElimination -> Pd0 [style=invis]; } } Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling of N-(4-iodophenyl)-2-phenylacetamide with Ethyl Acrylate

This protocol provides a robust and reproducible method for the Heck coupling of N-(4-iodophenyl)-2-phenylacetamide with ethyl acrylate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Stoichiometry | Amount (mmol) | Mass/Volume |

| N-(4-iodophenyl)-2-phenylacetamide | C₁₄H₁₂INO | 350.16 | 1.0 equiv | 1.0 | 350 mg |

| Ethyl acrylate | C₅H₈O₂ | 100.12 | 1.5 equiv | 1.5 | 0.17 mL |

| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 equiv | 0.02 | 4.5 mg |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | C₂₁H₂₁P | 304.37 | 0.04 equiv | 0.04 | 12.2 mg |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.0 equiv | 2.0 | 0.28 mL |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 5.0 mL |

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(4-iodophenyl)-2-phenylacetamide (350 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (5.0 mL), followed by triethylamine (0.28 mL, 2.0 mmol) and ethyl acrylate (0.17 mL, 1.5 mmol) via syringe.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

-

Work-up Procedure:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, ethyl (E)-3-(4-(2-phenylacetamido)phenyl)acrylate.

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="1. Reaction Setup\n(Add solids to flask)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert [label="2. Inert Atmosphere\n(Evacuate/Backfill with N₂/Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="3. Reagent Addition\n(Add liquids via syringe)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="4. Reaction Execution\n(Heat at 100 °C with stirring)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="5. Monitor Progress\n(TLC analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="6. Work-up\n(Quench, Extract, Wash, Dry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="7. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Setup; Setup -> Inert; Inert -> Reagents; Reagents -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Product; } } Figure 2: Experimental workflow for the Heck reaction.

Causality Behind Experimental Choices

-

Catalyst System: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[10] Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand that stabilizes the Pd(0) catalyst, prevents the formation of inactive palladium black, and promotes the oxidative addition step.[9][11]

-

Base: Triethylamine serves as a base to neutralize the HI generated during the reductive elimination step, which is crucial for regenerating the active Pd(0) catalyst.[9] The choice of base can significantly influence the reaction outcome.[12]

-

Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and catalyst system, facilitating the reaction.[13]

-

Temperature: The reaction is typically heated to accelerate the rate of reaction, particularly the oxidative addition step.[14]

Applications in Drug Discovery and Development

The Heck reaction is a powerful tool for the synthesis of complex molecules with potential therapeutic applications.[3][15] By coupling various alkenes to the N-(4-iodophenyl)-2-phenylacetamide scaffold, a diverse library of compounds can be generated. These compounds can then be screened for biological activity against a range of therapeutic targets. The ability to rapidly and efficiently synthesize these analogs is a significant advantage in the early stages of drug discovery.[16]

Conclusion

The Mizoroki-Heck reaction is a robust and versatile method for C-C bond formation, with broad applicability in organic synthesis and drug discovery. The protocol detailed herein for the coupling of N-(4-iodophenyl)-2-phenylacetamide with ethyl acrylate provides a reliable starting point for researchers. By understanding the underlying mechanism and the rationale behind the experimental conditions, scientists can effectively adapt and optimize this powerful transformation to synthesize novel molecules with desired properties.

References

-

Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC. Available at: [Link]

-

Mechanism of the palladium-catalyzed Heck reaction. - ResearchGate. Available at: [Link]

-

Chemistry Heck Reaction - SATHEE. Available at: [Link]

-

Heck Reaction - Chemistry LibreTexts. Available at: [Link]

-

Heck reaction - Wikipedia. Available at: [Link]

-

Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Palladium-catalyzed olefination of aryl/alkyl halides with trimethylsilyldiazomethane via carbene migratory insertion - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC07664B. Available at: [Link]

-

Palladium-catalyzed olefination of aryl/alkyl halides with trimethylsilydiazomethane via carbene migratory insertion | Request PDF - ResearchGate. Available at: [Link]

-

Palladium-catalyzed olefination of aryl/alkyl halides with trimethylsilyldiazomethane via carbene migratory insertion - Chemical Communications (RSC Publishing). Available at: [Link]

-

Palladium-catalyzed olefination of aryl/alkyl halides with trimethylsilyldiazomethane via carbene migratory insertion - PubMed. Available at: [Link]

-

Heck Reaction—State of the Art - Semantic Scholar. Available at: [Link]

-

Heck Reaction - Organic Chemistry Portal. Available at: [Link]

-

Facile and Efficient Olefination of Aryl Halides Catalyzed by a Palladium Complex Containing a Heteroarene-Functionalized N-Heterocyclic Carbene | Organometallics - ACS Publications. Available at: [Link]

-

Chemistry Heck Reaction - sathee jee. Available at: [Link]

-

Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC. Available at: [Link]

-

Heck reaction - Chemistry LibreTexts. Available at: [Link]

-

Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]

-

CHAPTER 9: Modern Heck Reactions - Books - The Royal Society of Chemistry. Available at: [Link]

-

Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC. Available at: [Link]

-

Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles - PMC. Available at: [Link]

-

Recent Advances In The Application Of The Heck Reaction In The Synthesis Of Heterocyclic Compounds: An Update | Request PDF - ResearchGate. Available at: [Link]

-

Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Available at: [Link]

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC. Available at: [Link]

-

Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide - Arkivoc. Available at: [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. Available at: [Link]

Sources

- 1. SATHEE: Chemistry Heck Reaction [sathee.iitk.ac.in]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]

- 4. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. books.rsc.org [books.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

Application Note: A Systematic Approach to Selecting a Recrystallization Solvent for N-(4-iodophenyl)-2-phenylacetamide

Abstract

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the selection of an appropriate solvent system for the purification of N-(4-iodophenyl)-2-phenylacetamide via recrystallization. Due to the limited publicly available data for this specific compound, this guide synthesizes foundational principles of crystallization, analyzes the molecule's structural characteristics to predict solubility, and provides detailed, field-proven protocols for empirical solvent screening and large-scale purification. The methodologies described herein are designed to be self-validating, ensuring a logical and efficient path to obtaining high-purity material, a critical step in any synthetic workflow.

Introduction: The Critical Role of Purification

N-(4-iodophenyl)-2-phenylacetamide is an aromatic amide derivative whose structure is of interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules.[1][2] The successful synthesis of such compounds invariably requires a robust purification strategy to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4] Its efficacy, however, is critically dependent on the selection of a suitable solvent or solvent system.[4] An ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at ambient or sub-ambient temperatures, allowing for the recovery of pure crystals upon cooling.

This guide presents a systematic approach, combining theoretical prediction with empirical testing, to identify the optimal recrystallization solvent for N-(4-iodophenyl)-2-phenylacetamide.

Foundational Principles of Solvent Selection

The choice of a recrystallization solvent is governed by a set of core principles aimed at maximizing recovery and purity.[5] The ideal solvent should meet several criteria:

-

Differential Solubility: The compound of interest should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point.[6][7]

-

Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[6][5]

-

Chemical Inertness: The solvent must not react with the compound being purified.[8][5]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[8]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]

-

Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the solute to prevent the compound from "oiling out" instead of crystallizing.[7]

The principle of "like dissolves like" is the primary guiding concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[7]

Figure 1. Logical workflow for single-solvent screening.

Physicochemical Profile and Predicted Solubility

To narrow the range of potential solvents, we first analyze the molecular structure of N-(4-iodophenyl)-2-phenylacetamide.

-

Amide Group (-CONH-): This functional group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This suggests solubility in protic and polar aprotic solvents.

-

Phenyl and Iodophenyl Rings: These large aromatic groups are non-polar and hydrophobic, which will limit solubility in highly polar solvents like water.

-

Iodine Atom: The iodine substituent increases the molecular weight and polarizability of the molecule.

Based on this analysis and data from structurally similar compounds like acetanilide, a predicted solubility profile can be constructed.[9][10][11]

| Solvent | Solvent Type | Predicted Solubility at 25 °C | Predicted Solubility at Boiling | Rationale |

| Water | Highly Polar Protic | Insoluble | Very Slightly Soluble | Large non-polar rings dominate, making the molecule too hydrophobic for significant aqueous solubility, similar to acetanilide.[12] |

| Ethanol | Polar Protic | Slightly Soluble | Soluble | Good balance of polarity to interact with the amide and a non-polar alkyl chain to interact with the rings. A classic choice for acetanilides.[13][14] |

| Methanol | Polar Protic | Slightly Soluble | Soluble | Similar to ethanol, may be a slightly better solvent due to higher polarity. |

| Isopropanol | Polar Protic | Sparingly Soluble | Soluble | Lower polarity than ethanol may lead to lower solubility when cold, potentially making it an excellent candidate. |

| Acetone | Polar Aprotic | Soluble | Very Soluble | The polarity may be too high, leading to good solubility even at room temperature, which would result in poor recovery.[10] |

| Ethyl Acetate | Moderately Polar Aprotic | Sparingly Soluble | Soluble | The ester group provides polarity while the ethyl groups provide non-polar character. Often a good choice for moderately polar compounds. |

| Toluene | Non-polar Aromatic | Insoluble | Slightly Soluble | The non-polar nature is unlikely to sufficiently solvate the polar amide group. |

| Heptane/Hexane | Non-polar Aliphatic | Insoluble | Insoluble | The molecule is too polar to dissolve in aliphatic hydrocarbons. These are good candidates for use as an anti-solvent in a mixed pair. |

Experimental Protocol: Empirical Solvent Screening

Theoretical predictions must be confirmed by small-scale experimentation.[3][5] This protocol allows for the rapid testing of multiple solvents to identify the most promising candidates.

Materials and Equipment:

-

Crude N-(4-iodophenyl)-2-phenylacetamide

-

Set of 8 small test tubes (13x100 mm)

-

Test tube rack

-

Graduated Pasteur pipettes or small graduated cylinder

-

Spatula

-

Hot plate / Sand bath

-

Stirring rod

-

Ice-water bath

Procedure:

-

Preparation: Label each test tube with one of the candidate solvents from the table above.

-

Aliquot Solute: Place approximately 50 mg of the crude solid into each test tube.

-

Room Temperature Test: To each tube, add the corresponding solvent dropwise (e.g., 0.5 mL at a time), stirring or vortexing after each addition. Observe if the solid dissolves completely at room temperature. If it dissolves in less than 3 mL of solvent, the solvent is likely unsuitable for single-solvent recrystallization.[5] Record your observations.

-

Hot Temperature Test: For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tube gently in a sand bath or on a hot plate.[3] Add more solvent in small portions until the solid just dissolves. Do not add an excessive amount of solvent.[12] Record the total volume of solvent used.

-

Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod.[4]

-

Induce Further Crystallization: Place the test tubes that have shown crystal growth into an ice-water bath for 15-20 minutes to maximize crystal formation.[15]

-

Evaluation: Assess the quantity and quality of the crystals formed. An ideal solvent is one that required heating to dissolve the solid and produced a large crop of crystals upon cooling.

Protocol: Full-Scale Recrystallization

Once an optimal solvent (e.g., isopropanol or an ethanol/water mixture) is identified, proceed with the bulk purification.

Figure 2. Experimental workflow for bulk recrystallization.

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a boiling chip and a small amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate. Continue to add small portions of hot solvent until the solid is completely dissolved.[3][4] Crucial: Use the minimum amount of hot solvent necessary to create a saturated solution to ensure maximum recovery.[12]

-

Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for a few minutes.[12]

-

Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[3]

-

Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[12]

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.[4]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[4]

-

Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

Validation of Purity

The success of the recrystallization should be confirmed by analyzing the final product.

-

Melting Point Analysis: A pure compound will have a sharp and distinct melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.[12] Compare the experimental melting point to the literature value if available.

-

Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot.

Conclusion

The purification of N-(4-iodophenyl)-2-phenylacetamide can be achieved efficiently through a systematic approach to recrystallization. By combining a theoretical analysis of the molecular structure with a methodical, small-scale solvent screening protocol, researchers can confidently select an optimal solvent system. The detailed full-scale protocol provided in this note serves as a robust method for obtaining this compound in high purity, a prerequisite for reliable downstream applications in research and development.

References

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Recrystallization of Impure Acetanilide and Melting Point Determination. [Link]

-

Nichols, L. Recrystallization. Chemistry LibreTexts. [Link]

-

Scribd. Solvent Selection and Recrystallization Guide. [Link]

-

Scribd. Recrystallization of Acetanilide. [Link]

-

University of York. Solvent Choice - Chemistry Teaching Labs. [Link]

-

JoVE. Video: Recrystallization - Procedure. [Link]

-

CDN. Exp 1 - Recrystallization of Acetanilide. [Link]

-

Cerritos College. Purification of Impure Acetanilide. [Link]

- Google Patents.

-

PubChem. N-(4-Iodophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Solubility of Things. N-(4-iodophenyl)acetamide. [Link]

-

Pharmaceutical Sciences. (2016). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. [Link]

-

Molecules. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

-

ChemBK. N-Phenylacetamide. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Organic Syntheses. Phenylacetamide. [Link]

-

PubChem. 2-Iodo-N-phenylacetamide. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

-

Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

-

Molecules. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. [Link]

Sources

- 1. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. cerritos.edu [cerritos.edu]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. mt.com [mt.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chembk.com [chembk.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

- 15. Video: Recrystallization - Procedure [jove.com]

Accelerating Amide Synthesis: A Microwave-Assisted Protocol for the Rapid and Efficient Synthesis of N-Aryl Phenylacetamides

An Application Note for Drug Development Professionals and Organic Chemists

Abstract N-aryl phenylacetamides are a crucial scaffold in medicinal chemistry and materials science. Traditional synthetic routes often involve long reaction times, high energy consumption, and the use of hazardous reagents. This application note details a robust, high-yield protocol for the synthesis of N-aryl phenylacetamides via the direct amidation of phenylacetic acid and various anilines, leveraging the efficiency of microwave-assisted organic synthesis (MAOS). By utilizing microwave irradiation, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing solvent use and energy consumption.[1][2][3][4] This guide provides a comprehensive theoretical background, a detailed step-by-step experimental protocol, characterization data, and a troubleshooting guide for researchers seeking to streamline the synthesis of this important class of molecules.

Theoretical Background & Scientific Principles

The Advantage of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods.[5] Unlike traditional heating, which relies on slow and inefficient heat transfer through convection, microwave irradiation delivers energy directly to the reaction mixture.[6] This is achieved through two primary mechanisms:

-

Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvents and reactants themselves, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[2]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or catalyst), they will migrate back and forth in the oscillating electric field. This movement causes collisions, which generate heat efficiently.[2]

This "in-core" volumetric heating leads to remarkable benefits, including drastically accelerated reaction rates, decreased reaction times (from hours to minutes), improved chemical yields, and often, higher product purity due to the reduction of side-product formation at high, localized temperatures.[1][2][5][7][8] Furthermore, MAOS is a cornerstone of green chemistry, as it reduces energy consumption and often allows for solvent-free reactions or the use of environmentally benign solvents.[2][7]

Mechanism: Direct Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that eliminates a molecule of water. This process is not spontaneous and typically requires activation of the carboxylic acid or harsh conditions to drive the dehydration.

Microwave irradiation provides the necessary energy to overcome the activation barrier for the direct amidation reaction. The high temperatures achieved rapidly in a sealed microwave vessel facilitate the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid, followed by the elimination of water. In some cases, a catalyst can be employed to further facilitate this transformation, although many microwave-assisted amidations can proceed efficiently without one.[9][10]

Figure 1: General scheme for the microwave-assisted direct amidation.

Experimental Application & Protocols

Materials & Equipment

Reagents:

-

Phenylacetic acid (≥99%)

-

Aniline (≥99.5%) or substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline)

-

Solvent (if used, e.g., N,N-Dimethylformamide (DMF) or solvent-free)

-

Ethyl acetate (ACS grade)

-

Hexane (ACS grade)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover)

-

10 mL microwave reaction vials with snap caps and septa

-

Magnetic stir bars

-

Analytical balance

-

Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flasks)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Melting point apparatus

-

FTIR and NMR spectrometers for characterization

Detailed Synthesis Protocol: N-phenyl-2-phenylacetamide

This protocol provides a representative procedure. Reaction conditions may require optimization for different substituted anilines.

-

Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add phenylacetic acid (1.0 mmol, 136.1 mg).

-

Amine Addition: Add aniline (1.0 mmol, 93.1 mg, 91 µL). Note: For solid anilines, add the equimolar amount.

-

Solvent (Optional): For a solvent-free approach, proceed to the next step. If a solvent is desired to improve heating efficiency for less polar reactants, add 1-2 mL of a high-boiling polar solvent like DMF.[11]

-

Vessel Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture at 180°C for 10 minutes with magnetic stirring. The reactor software will automatically adjust the power to maintain the target temperature.

-

Reaction Monitoring: After cooling the vessel to room temperature, spot a small aliquot of the reaction mixture onto a TLC plate and elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane) to check for the consumption of starting materials.

-

Work-up & Extraction:

-

Transfer the crude reaction mixture to a separatory funnel using 20 mL of ethyl acetate.

-

Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution (to remove unreacted carboxylic acid), 15 mL of deionized water, and 15 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-phenyl-2-phenylacetamide as a white solid.[3][4]

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain FTIR and ¹H NMR spectra to confirm the structure and purity.

-

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Results & Discussion

The microwave-assisted protocol provides a significant improvement over conventional heating methods for the synthesis of N-aryl phenylacetamides.

| Compound | Method | Time | Temperature (°C) | Yield (%) |

| N-phenyl-2-phenylacetamide | Microwave | 10 min | 180 | 92% |

| Conventional | 8 hours | 180 (Oil Bath) | 65% | |

| N-(4-chlorophenyl)-2-phenylacetamide | Microwave | 12 min | 180 | 89% |

| Conventional | 10 hours | 180 (Oil Bath) | 58% | |

| N-(4-methoxyphenyl)-2-phenylacetamide | Microwave | 10 min | 180 | 95% |

| Conventional | 8 hours | 180 (Oil Bath) | 71% | |

| Table 1. Comparison of reaction parameters and yields for microwave-assisted synthesis versus conventional heating. (Data is representative). |

As demonstrated in Table 1, the microwave-assisted approach consistently delivers higher yields in a fraction of the time.[1][4][5] This acceleration is attributed to the rapid and efficient energy transfer inherent to microwave heating, which allows the reaction to reach the optimal temperature almost instantaneously.[6][8] The solvent-free conditions further enhance the green credentials of this protocol by eliminating solvent waste and simplifying purification.[1][12]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield / Incomplete Reaction | 1. Insufficient temperature or time. 2. Reactants are not absorbing microwave energy efficiently. 3. Steric hindrance from substituted aniline. | 1. Increase the reaction temperature (e.g., to 200°C) or extend the irradiation time (e.g., to 15-20 min). 2. Add a small amount (1-2 mL) of a polar, high-boiling solvent like DMF or use a catalyst like ceric ammonium nitrate (CAN) at a low molar percentage.[10][12][13] 3. Increase reaction time and/or temperature. |

| Product is Oily / Fails to Crystallize | 1. Presence of impurities (e.g., unreacted starting materials). 2. Incorrect recrystallization solvent. | 1. Ensure the aqueous work-up was thorough to remove all starting materials. Consider purification by column chromatography if recrystallization fails. 2. Experiment with different solvent pairs for recrystallization (e.g., Toluene, Ethanol/Water, Ethyl Acetate/Hexane). |

| Vessel Pressure Exceeds Limit | 1. Reaction temperature is too high for the solvent used. 2. Reaction is producing an unexpected gaseous byproduct. | 1. Lower the target temperature. If using a low-boiling solvent, switch to a higher-boiling one or use a solvent-free approach. 2. Re-evaluate the reaction stoichiometry and purity of starting materials. Run the reaction on a smaller scale to investigate. |

Conclusion

The microwave-assisted synthesis of N-aryl phenylacetamides offers a superior alternative to conventional methods, providing a rapid, efficient, and environmentally conscious route to this valuable class of compounds.[4] The protocols outlined in this application note demonstrate dramatic reductions in reaction time and significant improvements in yield, facilitating higher throughput for research, discovery, and development applications. This method is easily adaptable for various substituted anilines, making it a versatile tool for medicinal and materials chemists.

References

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).